molecular formula C16H15ClFN3OS B15324033 N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride

N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride

Cat. No.: B15324033
M. Wt: 351.8 g/mol
InChI Key: KRQGIMYNQRKJSF-UHFFFAOYSA-N
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Description

This compound (Mol. formula: C₁₈H₁₇ClN₄O; Mol. weight: 340.82) is a benzothiazole-derived carboxamide featuring a fluorinated phenylaminomethyl group and a hydrochloride salt (). The hydrochloride salt enhances solubility, making it suitable for pharmacological studies .

Properties

Molecular Formula

C16H15ClFN3OS

Molecular Weight

351.8 g/mol

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-1,3-benzothiazole-2-carboxamide;hydrochloride

InChI

InChI=1S/C16H14FN3OS.ClH/c17-12-7-10(8-18)5-6-11(12)9-19-15(21)16-20-13-3-1-2-4-14(13)22-16;/h1-7H,8-9,18H2,(H,19,21);1H

InChI Key

KRQGIMYNQRKJSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name (CAS) Core Heterocycle Molecular Formula Molecular Weight Key Substituents Evidence Source
Target Compound 1,3-Benzothiazole C₁₈H₁₇ClN₄O 340.82 2-Fluorophenyl, aminomethyl
2418709-33-6 4,5,6,7-Tetrahydro-1-benzothiophene C₁₇H₂₀ClFN₂OS 354.87 Cyclohexene-fused thiophene
2418717-78-7 3-Cyclobutyl-1,2-oxazole C₁₇H₂₀ClFN₃O₂ 355.83 Cyclobutyl, oxazole
2418691-34-4 2,1,3-Benzoxadiazole C₁₅H₁₄ClFN₄O₂ 336.75 Benzoxadiazole, smaller aromatic core

Key Observations :

  • The benzothiazole core in the target compound provides a rigid aromatic system with a sulfur atom, favoring hydrophobic interactions .
  • Oxazole derivatives () replace sulfur with oxygen, altering electronic properties and hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Table 3: Pharmacological Data for Selected Analogs

Compound Target/Activity MS m/z (M⁺) logP (Predicted) Solubility (HCl Salt)
Target Compound Not reported N/A ~3.2 (est.) High (hydrochloride)
AT1 Ligand 3a () Angiotensin II receptor 441 ~2.8 Moderate
KRPT6 Inhibitor 44 () Kallikrein-related peptidase 6 282.1 (HRMS) ~1.5 High

Key Findings :

  • Fluorine substitution (common in all compounds) enhances metabolic stability and binding affinity .
  • The hydrochloride salt form improves aqueous solubility, critical for in vivo efficacy .

Structure-Activity Relationship (SAR) Insights

  • Aminomethyl-Fluorophenyl Group: Essential for target engagement; removal reduces activity (inferred from conserved motifs in –8).
  • Heterocycle Modifications :
    • Benzothiazole (target compound): Optimal for hydrophobic binding pockets.
    • Oxazole (): May favor targets requiring hydrogen-bond acceptors .
    • Benzoxadiazole (): Increased polarity suits extracellular targets .

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